Structure Elucidation of 1-(3,5-Difluorophenyl)sulfonylpyrrolidine: A Comprehensive Analytical Guide
Structure Elucidation of 1-(3,5-Difluorophenyl)sulfonylpyrrolidine: A Comprehensive Analytical Guide
Executive Summary
1-(3,5-Difluorophenyl)sulfonylpyrrolidine (CAS 1071404-34-6) is a highly versatile chemical building block extensively utilized in medicinal chemistry and drug discovery, particularly in the synthesis of enzyme inhibitors and antimalarial agents[1]. The molecule (C₁₀H₁₁F₂NO₂S, MW: 247.26 g/mol ) comprises three distinct structural motifs: an electron-withdrawing 3,5-difluorophenyl ring, a rigid sulfonyl linker, and an aliphatic pyrrolidine ring[1].
Accurate structure elucidation of such sulfonamide derivatives is critical for quality control and pharmacological profiling[2]. This whitepaper details a robust, orthogonal analytical workflow combining High-Resolution Mass Spectrometry (HRMS), Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier Transform Infrared (FTIR) Spectroscopy to unambiguously confirm the molecular architecture of this compound.
Molecular Anatomy & Analytical Rationale
To achieve a self-validating structural proof, the analytical strategy must interrogate each moiety independently while confirming their connectivity:
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The 3,5-Difluorophenyl Group: The symmetry of this ring and the presence of highly electronegative fluorine atoms make ¹⁹F NMR the premier diagnostic tool. Fluorine's 100% natural abundance and spin-½ nature provide highly sensitive, easily interpretable data[3].
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The Sulfonyl (-SO₂-) Linker: Because the SO₂ group lacks protons and effectively blocks scalar (through-bond) NMR coupling between the aromatic and aliphatic systems, we must rely on diagnostic MS/MS fragmentation and FTIR vibrational modes (specifically symmetric and asymmetric SO₂ stretches) to prove connectivity[4].
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The Pyrrolidine Ring: As a tertiary sulfonamide, the pyrrolidine nitrogen lacks an acidic N-H proton. This dictates our choice of ionization mode in mass spectrometry (electrospray ionization in positive mode, ESI+) and provides a clear, isolated aliphatic spin system in ¹H and ¹³C NMR.
Figure 1: Multidimensional analytical workflow for sulfonamide structure elucidation.
High-Resolution Mass Spectrometry (HRMS)
Experimental Protocol
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Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol[2].
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Instrumentation: Introduce the sample into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer via Electrospray Ionization (ESI)[2].
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Causality of Ionization Mode: While primary and secondary sulfonamides are often analyzed in negative ion mode (ESI-) due to the acidic N-H proton, 1-(3,5-Difluorophenyl)sulfonylpyrrolidine is a tertiary sulfonamide. Therefore, ESI+ is mandated, relying on the protonation of the pyrrolidine nitrogen or sulfonyl oxygens to yield the [M+H]⁺ ion.
Data Interpretation & Self-Validation
The exact mass of the protonated molecule [M+H]⁺ is calculated at m/z 248.0557. A critical self-validating check is the observation of the ³⁴S isotopic peak. Sulfur has a natural ³⁴S abundance of ~4.2%. Observing an [M+H+2]⁺ peak at approximately 4.5% the intensity of the parent ion definitively confirms the presence of the single sulfur atom.
During MS/MS fragmentation, the molecule cleaves predictably at the S-N bond.
Figure 2: Proposed ESI-MS/MS fragmentation pathway for 1-(3,5-Difluorophenyl)sulfonylpyrrolidine.
Table 1: HRMS Data Summary
| Ion Species | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Assignment |
| [M+H]⁺ | 248.0557 | 248.0560 | 1.2 | Protonated molecule |
| [M+H+2]⁺ | 250.0515 | 250.0518 | 1.2 | ³⁴S Isotope peak (~4.5% abundance) |
| Fragment 1 | 176.9804 | 176.9801 | -1.7 | [3,5-F₂-C₆H₃-SO₂]⁺ |
| Fragment 2 | 113.0203 | 113.0205 | 1.8 | [3,5-F₂-C₆H₃]⁺ |
| Fragment 3 | 72.0813 | 72.0810 | -4.2 | [C₄H₈N+H]⁺ (Pyrrolidine) |
Multinuclear NMR Spectroscopy
Experimental Protocol
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Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl₃ (or DMSO-d₆)[2].
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Acquisition: Acquire ¹H (400/600 MHz), ¹³C (100/150 MHz), and ¹⁹F (376 MHz) spectra. Utilize 2D techniques (COSY, HSQC, HMBC) to establish connectivity.
¹⁹F NMR: The Anchor of Symmetry
Fluorine-19 NMR is highly sensitive to changes in electron density, with a typical chemical shift range spanning 400 ppm[3]. For 1-(3,5-Difluorophenyl)sulfonylpyrrolidine, the symmetry of the aromatic ring dictates that both fluorine atoms exist in identical magnetic environments. This yields a single, sharp triplet around -107.5 ppm (referenced to CFCl₃)[3]. The triplet splitting arises from scalar coupling to the adjacent ortho and para protons (J ≈ 7 Hz). This single peak immediately validates the 3,5-substitution pattern.
¹³C and ¹H NMR: Mapping the Framework
The ¹³C spectrum is characterized by profound carbon-fluorine spin-spin coupling (JCF). Unlike protons, fluorine couples extensively through the carbon skeleton.
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C-3, C-5 (Directly attached to F): Exhibit massive doublet-of-doublets splitting (¹JCF ≈ 250 Hz).
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C-2, C-4, C-6 (Ortho/Para to F): Exhibit smaller couplings (²JCF ≈ 20-25 Hz).
The pyrrolidine ring presents as two distinct aliphatic signals in both ¹H and ¹³C NMR. The α-CH₂ protons (adjacent to the nitrogen) are deshielded by the electron-withdrawing sulfonamide group, appearing downfield (~3.25 ppm) compared to the β-CH₂ protons (~1.75 ppm).
Table 2: Multinuclear NMR Assignments (Simulated in CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling (Hz) | Assignment |
| ¹H | 7.35 | tt, JHF = 6.0, JHH = 2.0 | H-2, H-6 (Aromatic) |
| ¹H | 7.05 | tt, JHF = 8.0, JHH = 2.0 | H-4 (Aromatic) |
| ¹H | 3.25 | m | Pyrrolidine α-CH₂ (4H) |
| ¹H | 1.75 | m | Pyrrolidine β-CH₂ (4H) |
| ¹³C | 162.5 | dd, ¹JCF = 250.0, ³JCF = 15.0 | C-3, C-5 (C-F) |
| ¹³C | 140.0 | t, ³JCF = 8.0 | C-1 (C-SO₂) |
| ¹³C | 111.0 | dd, ²JCF = 20.0, ⁴JCF = 5.0 | C-2, C-6 (CH) |
| ¹³C | 108.5 | t, ²JCF = 25.0 | C-4 (CH) |
| ¹³C | 48.0 | s | Pyrrolidine α-C |
| ¹³C | 25.2 | s | Pyrrolidine β-C |
| ¹⁹F | -107.5 | t, ³JFH = 7.0 | F-3, F-5 |
Note: The HMBC spectrum is crucial here. A cross-peak between the pyrrolidine α-protons (3.25 ppm) and the aromatic C-1 carbon (140.0 ppm) is theoretically possible but often weak across the SO₂ group. Therefore, MS/MS and IR are co-requisites for proving the S-N linkage.
Vibrational Spectroscopy (FTIR)
Experimental Protocol
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Instrumentation: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer equipped with a diamond crystal.
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Acquisition: Place the neat solid directly onto the crystal. Acquire 32 scans at a resolution of 4 cm⁻¹.
Rationale & Interpretation
FTIR is deployed specifically to confirm the presence of the sulfonamide functional group, which possesses highly diagnostic vibrational modes[2]. The sulfonyl (SO₂) group exhibits two intense bands corresponding to asymmetric and symmetric stretching, typically found in the 1330–1350 cm⁻¹ and 1150–1160 cm⁻¹ regions, respectively[4]. Furthermore, the S-N stretching vibration, confirming the linkage between the sulfonyl group and the pyrrolidine ring, is distinctly visible near 931 cm⁻¹[4].
Table 3: FTIR Vibrational Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Significance |
| 3080 | Weak | C-H stretch (sp²) | Aromatic ring |
| 2950, 2870 | Medium | C-H stretch (sp³) | Pyrrolidine ring |
| 1590 | Medium | C=C bend | Aromatic framework |
| 1340 | Strong | Asymmetric SO₂ stretch | Sulfonyl group |
| 1220 | Strong | C-F stretch | Fluorinated phenyl |
| 1155 | Strong | Symmetric SO₂ stretch | Sulfonyl group |
| 931 | Medium | S-N stretch | Sulfonamide linkage |
Conclusion
The structural elucidation of 1-(3,5-Difluorophenyl)sulfonylpyrrolidine requires a holistic, multi-technique approach. While ¹⁹F NMR rapidly validates the symmetrical fluorinated aromatic system, HRMS provides the exact elemental composition and confirms the S-N connectivity through diagnostic fragmentation. Finally, FTIR orthogonally verifies the sulfonamide linkage via characteristic SO₂ and S-N vibrational modes. Together, these techniques form a self-validating matrix that guarantees structural integrity for downstream pharmaceutical applications.
References
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National Institutes of Health (PMC). Structure and Computational Studies of New Sulfonamide Compound. Retrieved from[Link]
